N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
Beschreibung
N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide backbone substituted with a tetrazolo[1,5-b]pyridazine ring and a 3-(methylsulfanyl)phenyl group. The tetrazolo[1,5-b]pyridazine moiety is a bicyclic system known for its electron-deficient aromatic character, which enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibition .
Eigenschaften
Molekularformel |
C17H19N7OS |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(3-methylsulfanylphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N7OS/c1-26-14-6-2-5-13(10-14)18-17(25)12-4-3-9-23(11-12)16-8-7-15-19-21-22-24(15)20-16/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,25) |
InChI-Schlüssel |
GCVSRSULWZVKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[3-(Methylsulfanyl)phenyl]-1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Ein gängiger Weg umfasst die folgenden Schritte:
Bildung des Tetrazolo[1,5-b]pyridazinrings: Dies kann durch die Cyclisierung geeigneter Hydrazinderivate mit Nitrilen unter sauren Bedingungen erreicht werden.
Einführung des Piperidinrings: Dieser Schritt beinhaltet häufig die Reaktion des Tetrazolo[1,5-b]pyridazin-Zwischenprodukts mit einem Piperidinderivat unter basischen Bedingungen.
Anbindung der Methylsulfanyl-substituierten Phenylgruppe: Dies kann durch eine nucleophile Substitutionsreaktion erreicht werden, bei der die Phenylgruppe unter Verwendung eines geeigneten Elektrophils eingeführt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben beschriebenen Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes umfassen:
Katalyse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und Selektivität.
Lösungsmittelauswahl: Auswahl von Lösungsmitteln, die die Löslichkeit maximieren und Nebenreaktionen minimieren.
Temperaturkontrolle: Einhaltung optimaler Temperaturen, um effiziente Reaktionen sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[3-(Methylsulfanyl)phenyl]-1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfanylgruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Tetrazolo[1,5-b]pyridazinring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.
Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Nitrierungsmittel unter sauren Bedingungen.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Reduzierte Tetrazolo[1,5-b]pyridazin-Derivate.
Substitution: Halogenierte oder nitrierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
1.1 Anticancer Activity
Compounds containing the tetrazolo-pyridazine scaffold have been investigated for their anticancer properties. For instance, derivatives of similar structures have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. A notable example is Savolitinib, a c-Met inhibitor that has progressed through clinical trials for treating various cancers, including non-small cell lung cancer and renal cell carcinoma . The compound N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide could potentially exhibit similar efficacy due to its structural analogies.
1.2 Glycogen Synthase Kinase 3 Inhibition
Another significant area of interest is the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds with similar structural features have demonstrated selective inhibition of GSK-3, suggesting that this compound may also be effective in managing type 2 diabetes by regulating glycogen synthesis .
Synthesis Pathways
The synthesis of this compound involves several steps that can include:
- Formation of the tetrazolo and pyridazine rings through cyclization reactions.
- Substitution reactions to introduce the methylsulfanyl and phenyl groups.
- Amide bond formation to connect the piperidine moiety.
These synthetic routes are critical for optimizing yield and purity, which are essential for further pharmacological evaluation.
Therapeutic Potential
3.1 Neurological Disorders
Research indicates that compounds with tetrazole and pyridazine structures may also have neuroprotective effects. They have been explored as potential treatments for neurodegenerative diseases like Huntington's disease due to their ability to modulate signaling pathways involved in neuronal survival .
3.2 Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound could also possess significant antibacterial or antifungal activity. This potential is particularly relevant in the context of rising antibiotic resistance .
Case Studies
Wirkmechanismus
Der Wirkungsmechanismus von N-[3-(Methylsulfanyl)phenyl]-1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die zu einer Modulation biochemischer Pfade führen. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazolo[1,5-b]pyridazine Cores
describes (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d), which shares the tetrazolo[1,5-b]pyridazine core but differs in substituents. E-4d includes a pyrazole ring with dimethyl groups and a propenoic acid side chain, leading to a melting point of 246–248°C. In contrast, the target compound lacks the pyrazole-propenoic acid system, instead incorporating a piperidine-carboxamide group. This structural divergence suggests differences in solubility and biological activity, as carboxamides often enhance hydrogen-bonding interactions with target proteins .
Imidazo[1,2-b]pyridazine-Based Pan-Pim Kinase Inhibitors
highlights Yakult Honsha’s imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21440, YPC-21817), which are Pan-Pim kinase inhibitors. These compounds feature a thiazolidine-2,4-dione substituent and variable piperazine groups (e.g., methyl, ethyl, fluorophenyl). Unlike the target compound, these analogues prioritize imidazo-pyridazine cores for kinase binding, with methanesulfonate salts (e.g., YPC-21440 MsOH) improving aqueous solubility for in vivo studies .
Pyridazine-Containing Agrochemistry Compounds
lists patented pyridazine derivatives, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , which share carboxamide functionalities but integrate thiazole-pyridine systems instead of tetrazolo-pyridazine. These compounds are optimized for pesticidal activity, leveraging sulfonyl and trifluoromethyl groups for stability and target binding. The target compound’s methylsulfanyl group may offer a balance between lipophilicity and metabolic stability compared to bulkier substituents in agrochemical analogues .
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : The target compound’s methylsulfanyl group increases lipophilicity compared to Yakult’s imidazo-pyridazine derivatives, which use polar piperazine and methanesulfonate groups for improved solubility .
- Thermal Stability : E-4d’s higher melting point (246–248°C) vs. analogues with bulkier substituents (e.g., YPC series) suggests that compact substituents like carboxamides may enhance crystalline stability .
- Kinase Selectivity : While Yakult’s imidazo-pyridazines target Pan-Pim kinases, the tetrazolo-pyridazine core in the target compound may favor other kinases (e.g., Aurora or CDKs) due to differences in π-π stacking and hydrogen-bonding motifs .
Biologische Aktivität
N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing findings from various studies, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Synthesis and Characterization
The compound was synthesized through a multi-step process involving chlorosulfonylation followed by nucleophilic substitution reactions. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with a similar tetrazole structure have shown effectiveness against various cancer cell lines, including colon cancer cells (DLD-1 and HT-29). The mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DLD-1 | 12.5 | Apoptosis induction |
| Compound B | HT-29 | 9.8 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to evaluate the antimicrobial efficacy, indicating a potential for therapeutic applications in treating infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 12 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine ring and the tetrazole moiety significantly influence biological activity. For example, introducing different substituents on the phenyl ring has been correlated with enhanced potency against cancer cell lines. The presence of the methylsulfanyl group appears crucial for maintaining activity while also influencing solubility and bioavailability .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds within this chemical class:
- Case Study 1 : A derivative was tested in vivo using a mouse model for colon cancer, showing a significant reduction in tumor size compared to controls.
- Case Study 2 : In vitro studies demonstrated that certain derivatives induced apoptosis in human breast cancer cells via caspase activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
